![molecular formula C19H17N3O2 B5846902 5-(methoxymethyl)-2-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5846902.png)
5-(methoxymethyl)-2-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(methoxymethyl)-2-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant photophysical properties and have been widely studied for their applications in materials science and medicinal chemistry . The structure of this compound includes a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of appropriate methyl ketones with hydrazines, followed by cyclization . For 5-(methoxymethyl)-2-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one, the synthetic route may involve the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine with a methyl ketone under acidic or basic conditions.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This step typically involves heating the intermediate product in the presence of a cyclizing agent.
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidines often focus on optimizing yield and purity. These methods may include:
Continuous flow synthesis: This method allows for better control over reaction conditions and can lead to higher yields and purities.
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(methoxymethyl)-2-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Can lead to the formation of alcohols or alkanes.
Substitution: Can lead to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-(methoxymethyl)-2-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of organic light-emitting devices (OLEDs) and other optoelectronic materials.
Wirkmechanismus
The mechanism of action of 5-(methoxymethyl)-2-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For example:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and detonation performance.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits excellent thermal stability and positive heats of formation.
Uniqueness
5-(methoxymethyl)-2-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific structural features and photophysical properties, which make it suitable for a wide range of applications in materials science and medicinal chemistry .
Eigenschaften
IUPAC Name |
5-(methoxymethyl)-2-methyl-3-naphthalen-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-18(16-9-5-7-13-6-3-4-8-15(13)16)19-20-14(11-24-2)10-17(23)22(19)21-12/h3-10,21H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDGFMZZWVBSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)COC)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
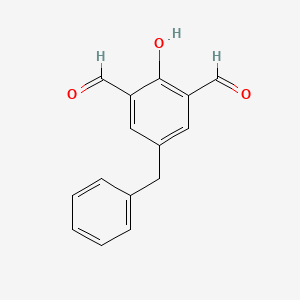
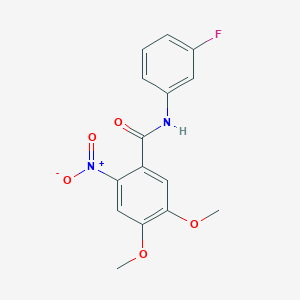
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(pyridin-3-yl)acetamide](/img/structure/B5846840.png)
![1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B5846846.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide](/img/structure/B5846853.png)
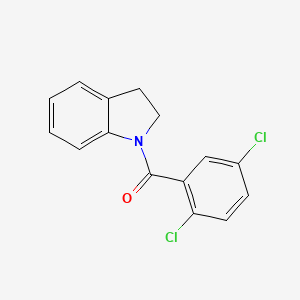
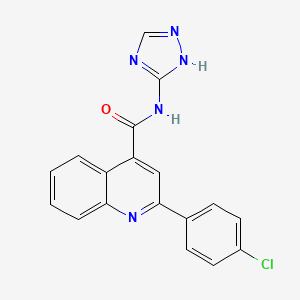
![N-[(E)-1-(4-aminophenyl)ethylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B5846867.png)
![N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-CYANOPHENOXY)ACETOHYDRAZIDE](/img/structure/B5846873.png)
![4-fluoro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5846891.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5846897.png)
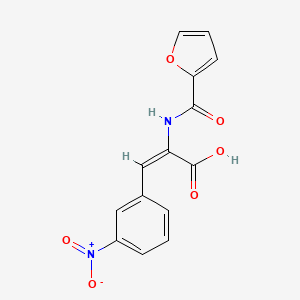
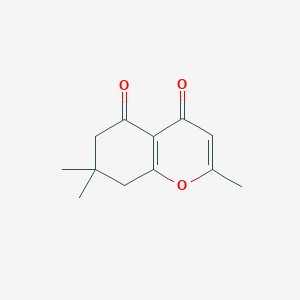
![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5846918.png)
